molecular formula C12H23NO4 B8240592 3-Hydroxy-5-methyl-4-oxo-3-[(trimethylazaniumyl)methyl]heptanoate

3-Hydroxy-5-methyl-4-oxo-3-[(trimethylazaniumyl)methyl]heptanoate

Cat. No.: B8240592
M. Wt: 245.32 g/mol
InChI Key: DMJSJTVNBBVFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-5-methyl-4-oxo-3-[(trimethylazaniumyl)methyl]heptanoate is a complex organic compound belonging to the class of medium-chain keto acids and derivatives. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, an oxo group, and a trimethylazaniumyl group attached to a heptanoate backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methyl-4-oxo-3-[(trimethylazaniumyl)methyl]heptanoate typically involves multi-step organic reactions. One common method includes the use of starting materials such as heptanoic acid derivatives, which undergo a series of reactions including oxidation, reduction, and substitution to introduce the necessary functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, hydrolysis, and purification through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methyl-4-oxo-3-[(trimethylazaniumyl)methyl]heptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diol. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

3-Hydroxy-5-methyl-4-oxo-3-[(trimethylazaniumyl)methyl]heptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-4-oxo-3-[(trimethylazaniumyl)methyl]heptanoate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active molecules. Its effects are mediated through the modulation of metabolic pathways and the regulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5-methyl-4-oxo-3-[(trimethylazaniumyl)methyl]heptanoate is unique due to its specific combination of functional groups and the presence of the trimethylazaniumyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-hydroxy-5-methyl-4-oxo-3-[(trimethylazaniumyl)methyl]heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-9(2)11(16)12(17,7-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJSJTVNBBVFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(CC(=O)[O-])(C[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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